Trichlorochromium

Catalog No.
S582658
CAS No.
10025-73-7
M.F
CrCl3
Cl3C
M. Wt
158.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichlorochromium

CAS Number

10025-73-7

Product Name

Trichlorochromium

IUPAC Name

chromium(3+);trichloride

Molecular Formula

CrCl3
Cl3C

Molecular Weight

158.35 g/mol

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3

InChI Key

QSWDMMVNRMROPK-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Cr+3]

Solubility

Insoluble in water
Insoluble in alcohol
Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether
Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol
Solubility in water: none

Synonyms

chromic chloride, chromic chloride anhydrous, chromic chloride hexahydrate, chromic chloride, 51Cr-labeled, chromium chloride (CrCl3), chromium trichloride, chromium(iii) chloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cr+3]
Trichlorochromium, also known as chromium trichloride or CrCl3, is a compound composed of chromium and chlorine. This compound is widely used in various fields, including chemistry, materials science, and biology. In this paper, we will discuss the physical and chemical properties of trichlorochromium, the synthesis and characterization of this compound, its analytical methods, biological properties, toxicity and safety in scientific experiments, its applications in scientific experiments, the current state of research on this compound, its potential implications in various fields of research and industry, as well as its limitations and future directions.
TrichloroTrichlorochromium is a bright green crystalline compound that is hygroscopic and water-soluble. This compound is commonly used in chemical synthesis, electroplating, pigments, catalysis, and as a mordant in dyeing fabrics. The first synthesis of trichloroTrichlorochromium was reported by Carl Wilhelm Scheele in 1776. Since then, this compound has attracted a lot of attention due to its unique physical and chemical properties and its potential applications in various fields.
TrichloroTrichlorochromium is a bright green crystalline solid that has a melting point of 650°C and a boiling point of 1,200°C. The compound is soluble in water, methanol, ethanol, and acetone, but insoluble in most organic solvents. TrichloroTrichlorochromium is a Lewis acid and can form complexes with various ligands. The compound can exist in different forms, including anhydrous CrCl3, hexahydrate CrCl3.6H2O, and dihydrate CrCl3.2H2O. The anhydrous form has a layered structure, while the hydrates have a three-dimensional network structure.
TrichloroTrichlorochromium can be synthesized by reacting Trichlorochromium metal or Trichlorochromium oxide with hydrogen chloride gas. In the laboratory, trichloroTrichlorochromium can be prepared by reacting Trichlorochromium(III) oxide with hydrochloric acid:
Cr2O3 + 6HCl → 2CrCl3 + 3H2O
The synthesis of trichloroTrichlorochromium can be carried out at different temperatures and pressures to yield different forms of the compound. X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are common techniques used to characterize trichloroTrichlorochromium.
TrichloroTrichlorochromium can be analyzed using various techniques, including spectrophotometry, inductively coupled plasma mass spectrometry, and X-ray fluorescence spectroscopy. These techniques can be used to determine the concentration of trichloroTrichlorochromium in different samples and to identify impurities.
TrichloroTrichlorochromium has been found to have various biological properties, including antibacterial and antifungal activities. The compound has also been shown to inhibit the growth of cancer cells in vitro. However, the mechanism of action of trichloroTrichlorochromium on biological systems is not well understood.
TrichloroTrichlorochromium is toxic and can cause skin and eye irritation. When ingested or inhaled, trichloroTrichlorochromium can cause respiratory distress, nausea, and vomiting. The compound can also be a skin sensitizer and may cause allergic reactions in some individuals. Therefore, it is important to handle trichloroTrichlorochromium with care and to follow appropriate safety guidelines when working with this compound.
TrichloroTrichlorochromium has various applications in scientific experiments, including as a catalyst in organic synthesis, as an oxidizing agent in electrochemistry, as a dopant in semiconductors, and as a tracer in radiology. The compound has also been used in the preparation of magnetic nanoparticles and in the synthesis of graphene oxide.
The current research on trichloroTrichlorochromium focuses on its potential applications in different fields, including catalysis, electrochemistry, and materials science. Researchers are also investigating the biological properties of trichloroTrichlorochromium and its potential use in cancer therapy.
TrichloroTrichlorochromium has potential implications in various fields of research and industry. In the field of catalysis, trichloroTrichlorochromium can be used as a Lewis acid catalyst in various reactions. In the field of electrochemistry, trichloroTrichlorochromium can be used as an oxidizing agent in electrochemical cells. In the field of materials science, trichloroTrichlorochromium can be used as a dopant or as a precursor in the synthesis of materials with specific properties.
Despite its potential applications, trichloroTrichlorochromium has some limitations, including its toxicity and its limited solubility in organic solvents. Future research on trichloroTrichlorochromium could focus on developing safer and more efficient methods for synthesizing and handling this compound. Additionally, researchers could investigate the properties of trichloroTrichlorochromium in different environments and explore its potential applications in fields such as energy storage and environmental remediation.
TrichloroTrichlorochromium is a compound with unique physical and chemical properties and potential applications in various fields, including catalysis, electrochemistry, and materials science. While it has some limitations and safety concerns, trichloroTrichlorochromium remains an important compound for scientific research and industry. Further research could uncover new applications and better understand the biological properties of trichloroTrichlorochromium, leading to more efficient and safer methods of production and application.

Physical Description

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals.
VIOLET CRYSTALS.

Color/Form

Violet, lustrous, hexagonal, crystalline scales
Red-violet crystals
Bright purple plates

Boiling Point

Dissociates above 1300C (EPA, 1998)
1300 °C (decomposes)

Density

2.87 (EPA, 1998)
2.87 at 25 °C
2.87 g/cm³

Melting Point

2106 °F (EPA, 1998)
1152 °C

UNII

Z310X5O5RP

Related CAS

10060-12-5 (hexahydrate)

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 132 of 137 companies with hazard statement code(s):;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (14.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (45.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (48.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (57.58%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).

Therapeutic Uses

Chromic Chloride Injection, USP is indicated for use as a supplement to intravenous solutions given for Total Parenteral Nutrition (TPN). Administration helps to maintain plasma levels and to prevent depletion of endogenous stores and subsequent deficiency symptoms.
EXPL THER The effect of i.v. chromium administration on glucose control in two patients receiving enteral nutrition is described. SUMMARY: Chromium supplementation has been hypothesized to potentiate the actions of insulin in facilitating cellular uptake of glucose. We report two cases-one involving a diabetic patient and the other a nondiabetic patient-in which chromium administration appeared to decrease insulin requirements. In case 1, a diabetic patient given a single course of chromic chloride appeared to have a probable response to the drug. Within the first day of chromic chloride administration, insulin requirements declined. When chromic chloride was discontinued, insulin requirements did not rise, suggesting efficacy and sustained effect. The patient's glucose intake and blood glucose levels remained relatively stable, while there was a significant decline in insulin requirements. Serum chromium levels were not assessed, so it is uncertain if the patient experienced chromium deficiency or if it was adequately treated with chromium supplementation, and a dose-response relationship could not be ascertained because the patient received a continuous infusion of chromium. In case 2, the insulin requirements of a nondiabetic patient appeared to decrease in response to multiple courses of chromic chloride. Upon initial discontinuation of chromic chloride, the patient's lower insulin requirements were sustained for a few days, but changes in clinical status and other medications precipitated elevated insulin requirements and the need for subsequent chromic chloride administration. Infusion of chromic chloride appeared to reduce insulin requirements in one diabetic patient and one nondiabetic patient.
EXPL THER This experiment was carried out to test the null hypothesis that intramuscular trivalent chromium /chromium chloride/ administration would not remove lipids from the heart and ascending aorta of the hyoercholesterolemic rabbits and would not lower their serum cholesterol levels. A novel computer-based method, previously described, was used to assess the sizes of the intracardiac and aortic lesions. Clinical chemistry and histopathology were performed through routine methods. The sizes of the lipid deposits in the coronary vasculature of the hypercholesterolemic rabbits were greatly reduced as a result of the intramuscular chromium chloride injections. Lipid deposits in the ascending aorta were similarly reduced, as well as the serum cholesterol concentrations. The terminal serum chromium concentrations in the chromium-treated group were in the range of 3,258-4,513 ug/L, whereas, in the untreated animals, the concentrations were 3.2 to 6.3 ug/L. The general condition of the chromium-treated animals was good and they were continuing to gain weight up to the time they were killed. However, it was found that their liver function tests had become abnormal even though there was no evidence of hepatic histopathological lesions specifically affecting the chromium-treated group. The kidney function tests and histopathology were normal. These findings suggest that a more aggressive approach than those tried hitherto might be useful in treating atherosclerotic human patients with chromium.

Pharmacology

Trivalent chromium is part of glucose tolerance factor, an essential activator of insulin-mediated reactions. Chromium helps to maintain normal glucose metabolism and peripheral nerve function. Providing chromium during TPN helps prevent deficiency symptoms including impaired glucose tolerance, ataxia, peripheral neuropathy and a confusional state similar to mild/moderate hepatic encephalopathy.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Metallic chromium has no biological activity. Chromium is referred as a glucose tolerance factor. This glucose tolerance factor is a complex of molecules. Glycine, cysteine, glutamic acid and nicotinic acid along with chromium form this complex.
The aim of this study was to evaluate the impact of three different chromium forms as chromic chloride (CrCl3), chromium picolinate (CrPic), and a newly synthesized complex of chromium chelated with small peptides (CrSP) on glucose uptake and metabolism in vitro. In cultured skeletal muscle cells, chromium augmented insulin-stimulated glucose uptake and metabolism as assessed by a reduced glucose concentration of culture medium. At the molecular level, insulin significantly increased the mRNA levels of insulin receptor (IR), glucose transporter 4 (GLUT4), glycogen synthase (GS), and uncoupling protein-3 (UCP3), and these impacts can be enhanced by the addition of chromium, especially in the form of CrSP. Collectively, results of this study demonstrate that chromium improves glucose uptake and metabolism through upregulating the mRNA levels of IR, GLUT4, GS, and UCP3 in skeletal muscle cells, and CrSP has higher efficacy on glucose uptake and metabolism compared to the forms of CrCl3 and CrPic.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

39345-92-1
50925-66-1
10025-73-7

Associated Chemicals

Chromic chloride hexahydrate;10060-12-5
Chromium (III) ion; 16065-83-1

Wikipedia

Chromium(III) chloride

Drug Warnings

In assessing the contribution of chromium supplements to maintenance of normal glucose hemostasis, consideration should be given to the possibility that the patient may be diabetic, in which case oral or intravenous antidiabetic medication may be indicated.
This product contains aluminum that may be toxic. Aluminum may reach toxic levels with prolonged parenteral administration if kidney function is impaired. Premature neonates are particularly at risk because their kidneys are immature, and they require large amounts of calcium and phosphate solutions, which contain aluminum. Research indicates that patients with impaired kidney function, including premature neonates, who receive parenteral levels of aluminum at greater than 4 to 5 mcg/kg/day accumulate aluminum at levels associated with central nervous system and bone toxicity. Tissue loading may occur at even lower rates of administration.
Chromic Chloride Injection, USP should not be given undiluted by direct injection into a peripheral vein because of the potential for infusion phlebitis and increased renal loss of chromium from a bolus injection.
Safety for use in pregnancy has not been established. Use of chromium in women of childbearing potential requires that anticipated benefits be weighed against possible hazards.
The amount of chromium present in Chromic Chloride Injection, USP is very small, symptoms from chromium toxicity are considered unlikely to occur. Symptoms of toxic chromium reactions include nausea, vomiting, ulcers of the gastrointestinal tract, renal and hepatic damage, and abnormalities of the central nervous system culminating in convulsions and coma.

Biological Half Life

The tissue levels of chromium were followed after single intraperitoneal or subcutaneous injection of 1 mmol CrCl3/kg body wt. in Swiss male mice. Blood levels were similar after both treatment modes, with half-lives of 31-41 hr. ...

Methods of Manufacturing

By passing chlorine over a mixture of chromic oxide and carbon.
By the action of hydrochloric acid on chromium hydroxide. /Hexahydrate/
Chromium(III) chloride can be prepared readily from chromyl chloride by reaction with carbon monoxide and chlorine. The reaction proceeds rapidly in the gas phase at 750 - 850 °C. Since chromium(III) chloride evaporates only at a higher temperature, a considerable portion of the product, which varies as a function of the partial pressure, is produced in the form of fine crystals. As the smoke cools down, these act as crystallization nuclei for any gaseous chromium(III) chloride still present. This procedure prevents the deposition of solid on the cooling surfaces.
Anhydrous chromium(III) chloride is obtained along with iron(II) chloride by chlorinating roasting of chromite in the presence of carbon at 900 - 1050 °C. Oxygen is added to the chlorine to prevent nonvolatile residues, in particular minor constituents of the ore, from sintering together. Fractionating condensation between 400 and 640 °C has been suggested for separating the chloride vapors. The compound can also be obtained by chlorinating chromium(III) oxide in the presence of reducing agents or by treating ferrochromium with chlorine.

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Textiles, apparel, and leather manufacturing
Chromium chloride (CrCl3): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. hygroscopic Storage class (TRGS 510): Non-combustible, corrosive hazardous materials.
Keep tightly closed.

Stability Shelf Life

Stable under recommended storage conditions
Extremely unstable

Dates

Modify: 2023-08-15

Explore Compound Types